Cas no 754971-62-5 (4-(Aminomethyl)-3-fluorophenol)
4-(Aminomethyl)-3-fluorophenol Chemical and Physical Properties
Names and Identifiers
-
- 2-fluoro-4-hydroxybenzylamine
- 4-(aminomethyl)-3-fluorophenol
- 754971-62-5
- DTXSID30610095
- EN300-1840096
- N14307
- FT-0702007
- SCHEMBL14446348
- MB02723
- AKOS006280016
- 4-(Aminomethyl)-3-fluorophenol
-
- MDL: MFCD03410992
- Inchi: 1S/C7H8FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H,4,9H2
- InChI Key: VPSAMJPQAGOBGM-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CN)O
Computed Properties
- Exact Mass: 141.058992041g/mol
- Monoisotopic Mass: 141.058992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.2Ų
4-(Aminomethyl)-3-fluorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014003013-250mg |
2-Fluoro-4-hydroxybenzylamine |
754971-62-5 | 97% | 250mg |
$494.40 | 2023-09-01 | |
| Alichem | A014003013-500mg |
2-Fluoro-4-hydroxybenzylamine |
754971-62-5 | 97% | 500mg |
$847.60 | 2023-09-01 | |
| Alichem | A014003013-1g |
2-Fluoro-4-hydroxybenzylamine |
754971-62-5 | 97% | 1g |
$1534.70 | 2023-09-01 | |
| TRC | A408625-10mg |
4-(Aminomethyl)-3-fluorophenol |
754971-62-5 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A408625-50mg |
4-(Aminomethyl)-3-fluorophenol |
754971-62-5 | 50mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A408625-100mg |
4-(Aminomethyl)-3-fluorophenol |
754971-62-5 | 100mg |
$ 230.00 | 2022-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742060-1g |
4-(Aminomethyl)-3-fluorophenol |
754971-62-5 | 98% | 1g |
¥3676.00 | 2024-07-28 | |
| Crysdot LLC | CD12036254-1g |
4-(Aminomethyl)-3-fluorophenol |
754971-62-5 | 95+% | 1g |
$447 | 2024-07-24 | |
| Enamine | EN300-1840096-0.05g |
4-(aminomethyl)-3-fluorophenol |
754971-62-5 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1840096-0.1g |
4-(aminomethyl)-3-fluorophenol |
754971-62-5 | 0.1g |
$678.0 | 2023-09-19 |
4-(Aminomethyl)-3-fluorophenol Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-(Aminomethyl)-3-fluorophenol
Comprehensive Overview of 4-(Aminomethyl)-3-fluorophenol (CAS No. 754971-62-5): Properties, Applications, and Industry Trends
4-(Aminomethyl)-3-fluorophenol (CAS No. 754971-62-5) is a fluorinated aromatic compound with a unique molecular structure combining an aminomethyl group and a fluorine substituent on a phenol backbone. This structural configuration imparts distinct physicochemical properties, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and advanced material development. The compound's electron-withdrawing fluorine and nucleophilic aminomethyl group enable versatile reactivity, particularly in cross-coupling reactions and heterocycle formation.
Recent advancements in fluorinated organic compounds have surged due to their enhanced metabolic stability and bioavailability, aligning with the growing demand for targeted drug delivery systems. Researchers highlight 754971-62-5 as a promising building block for kinase inhibitors and GPCR modulators, addressing trending inquiries about "fluorine in drug design" and "next-gen pharmaceutical intermediates." Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical parameter for regulatory compliance in GMP synthesis.
Environmental and sustainability considerations are pivotal in contemporary chemical discourse. 4-(Aminomethyl)-3-fluorophenol exemplifies this shift, with studies exploring green solvent alternatives (e.g., cyclopentyl methyl ether) for its synthesis. Industry forums frequently query "eco-friendly fluorination methods," reflecting the compound's alignment with green chemistry principles. Its biodegradability profile and low bioaccumulation potential further resonate with ESG-driven investment trends in specialty chemicals.
From a commercial perspective, 754971-62-5 caters to niche markets in custom synthesis and contract research organizations (CROs). Patent analyses reveal its utility in OLED materials and liquid crystal formulations, answering frequent searches on "fluorophenols in electronics." Supply chain dynamics, including regional production hubs in Asia and Europe, are scrutinized for just-in-time manufacturing strategies, a hot topic in post-pandemic logistics optimization.
Quality control protocols for 4-(Aminomethyl)-3-fluorophenol emphasize ICH guidelines, with particular attention to residual solvent limits and genotoxic impurity control. These aspects address recurring questions about "QC standards for fluorinated intermediates" in regulatory forums. Collaborative platforms like Enamine REAL Space now include derivatives of this compound, underscoring its relevance in DNA-encoded library screening for novel therapeutics.
Emerging applications in proteolysis-targeting chimeras (PROTACs) and bioorthogonal chemistry further expand the compound's utility. Its pH-dependent solubility (logP ~1.8) enables formulation flexibility, a key consideration in preclinical development workflows. These attributes position 754971-62-5 as a multifaceted tool in the precision medicine era, where molecular versatility meets stringent safety criteria.
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